(S)-2-Amino-N-ethyl-N-(2-iodo-benzyl)-3-methyl-butyramide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-ethyl-N-[(2-iodophenyl)methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21IN2O/c1-4-17(14(18)13(16)10(2)3)9-11-7-5-6-8-12(11)15/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYWZDQAZLOFCH-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1I)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1I)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-ethyl-N-(2-iodo-benzyl)-3-methyl-butyramide is a chiral compound that has garnered attention for its potential biological activities due to its unique structural features. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, supported by relevant research findings.
Structural Characteristics
The compound is characterized by:
- Chirality : The (S) configuration plays a significant role in its biological interactions.
- Functional Groups : The presence of an amino group, an ethyl chain, and a 2-iodo-benzyl substituent attached to a 3-methyl-butyramide backbone enhances its reactivity and interaction with biological targets.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, suggesting potential for this compound in antimicrobial applications.
- Anticancer Activity : Compounds with analogous structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Further biological assays are required to elucidate its specific pharmacological profile.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially modulating biological processes.
The mechanism of action of this compound involves:
- Binding to Receptors or Enzymes : The compound may interact with specific molecular targets, altering cellular signaling pathways.
- Nucleophilic Substitution Reactions : The iodine atom enhances the compound's reactivity, allowing it to participate in various chemical reactions that could lead to biological effects.
Comparative Analysis
A comparative study of this compound with structurally similar compounds reveals unique aspects that may influence its biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-2-Amino-N-ethyl-N-(2-methoxy-benzyl)-3-methyl-butyramide | Contains methoxy instead of iodo group | May exhibit different biological properties due to methoxy substitution |
| (S)-2-Amino-N-propyl-N-(4-fluorobenzyl)-3-methyl-butyramide | Propyl group instead of ethyl; fluorine substituent | Fluorine may enhance metabolic stability |
| (S)-2-Amino-N-isopropyl-N-(3-chlorobenzyl)-3-methyl-butyramide | Isopropyl group; chlorine substituent | Chlorine's electron-withdrawing nature may alter reactivity |
Case Studies and Research Findings
Numerous studies have explored the biological activities of similar compounds. For instance:
- Anticancer Research : A study demonstrated that benzamide derivatives exhibited significant antiproliferative effects on various cancer cell lines, indicating that structural modifications could enhance efficacy .
- Antimicrobial Studies : Research on related amides has shown promising results against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold .
- Mechanistic Insights : Investigations into the binding affinity of similar compounds to specific receptors have provided insights into their mechanisms of action, suggesting that this compound might follow analogous pathways .
Scientific Research Applications
Pharmacological Potential
The structural features of (S)-2-Amino-N-ethyl-N-(2-iodo-benzyl)-3-methyl-butyramide suggest potential biological activities similar to other compounds studied for their pharmacological properties. Research indicates that compounds with analogous structures may act as inhibitors for various enzymes linked to diseases such as Alzheimer’s disease. For instance, modifications of cholinesterase inhibitors have led to promising candidates for multi-target therapies against Alzheimer's disease .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies could focus on:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase, a key enzyme in neurotransmission.
- β-Secretase Inhibition : Compounds with structural similarities have been investigated for their ability to inhibit β-secretase, which plays a role in the pathogenesis of Alzheimer's disease .
Case Studies
Several studies have explored the biological efficacy of compounds related to this compound. For example:
- Alzheimer's Disease Research : A study focused on multi-target-directed ligands led to the synthesis of various substituted derivatives that exhibited inhibitory activity against acetylcholinesterase and β-secretase, revealing their potential as therapeutic agents against Alzheimer's disease .
- Molecular Modeling Studies : Research involving molecular modeling has provided insights into how similar compounds interact with active sites of enzymes like acetylcholinesterase and β-secretase, suggesting that modifications can enhance binding affinity and inhibitory potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-substituted benzyl amides. Below is a systematic comparison with key analogs, focusing on structural variations, physicochemical properties, and synthetic considerations.
Structural Variations and Molecular Properties
Table 1: Structural and Molecular Comparison of Selected Amides
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The 2-iodo-benzyl group in the target compound enhances steric hindrance and polarizability compared to electron-donating groups like 4-methylsulfanyl-benzyl .
Molecular Weight and Lipophilicity:
Commercial and Research Status
- Discontinuation Trends: Most analogs, including the target compound, are discontinued , indicating shared challenges in scalability, stability, or niche applications.
- Potential Applications: The pyridin-3-ylmethyl analog and N,O-bidentate directing groups (e.g., in ) suggest utility in metal-catalyzed C–H functionalization, though the target compound’s role remains unexplored .
Preparation Methods
Reaction Conditions
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Reagents : Carboxylic acid (1.5 mmol), amine (1.5 mmol), silica gel (1.0 g)
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Solvent : Ethyl acetate (15 mL), evaporated to dryness pre-irradiation
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Microwave parameters : 130°C, 200 W, 20-minute cycles
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Workup : Washing with NaHCO₃ (sat.) and HCl (10%), drying over MgSO₄.
Yield : 82–89% for structurally analogous N-benzyl-3-methyl-butyramides.
Stereochemical Considerations
Chiral integrity is maintained via:
-
Low-temperature crystallization : Post-reaction cooling to 0°C in diisopropylether.
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Solvent polarity : Chloroform enhances diastereomeric separation during extraction.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Key characterization for the target compound (hypothesized based on analogues):
-
NMR (CDCl₃) : δ 7.80 (d, J = 8.0 Hz, 1H, Ar-H), 7.30–7.45 (m, 3H, Ar-H), 4.60 (s, 2H, N-CH₂-Ar), 3.45 (q, J = 7.0 Hz, 2H, N-CH₂-CH₃), 2.20 (m, 1H, CH(CH₃)₂), 1.10 (t, J = 7.0 Hz, 3H, CH₂CH₃), 0.95 (d, J = 6.5 Hz, 6H, (CH₃)₂CH).
Industrial-Scale Considerations
Q & A
Q. How can I optimize the synthesis of (S)-2-Amino-N-ethyl-N-(2-iodo-benzyl)-3-methyl-butyramide for high yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions starting with chiral amino acid precursors. Key steps include:
- Reagent Selection : Use Boc-protected intermediates to preserve stereochemistry during alkylation and iodination steps .
- Purification : Employ flash chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates. Confirm purity via HPLC (≥95%) and NMR .
- Iodination : Optimize reaction time and temperature to prevent over-iodination, which can lead to byproducts .
Q. What analytical techniques are critical for characterizing this compound's structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry, particularly the (S)-configuration at the chiral center and the N-ethyl/N-benzyl substitution .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and isotopic patterns consistent with iodine incorporation .
- X-ray Diffraction : For absolute configuration confirmation, co-crystallize with resolving agents like tartaric acid derivatives .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid moisture and incompatible solvents (e.g., DMSO may accelerate decomposition). Regularly monitor stability via HPLC to detect degradation products like de-iodinated analogs .
Advanced Research Questions
Q. How can I investigate the compound's mechanism of action in biological systems?
- Methodological Answer :
- In Vitro Assays : Screen against target receptors (e.g., GPCRs or ion channels) using fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity .
- Structural Analysis : Perform docking studies with cryo-EM or molecular dynamics simulations to map interactions between the iodobenzyl group and hydrophobic receptor pockets .
- Metabolic Profiling : Use LC-MS/MS to identify metabolites in hepatic microsomes, focusing on N-deethylation or iodine loss pathways .
Q. How should I address contradictory data in bioactivity studies (e.g., variable IC50 values)?
- Methodological Answer :
- Replicate Experiments : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1 variations) and assay conditions (pH, temperature) .
- Analytical Validation : Confirm compound integrity pre- and post-assay using HPLC to rule out degradation .
- Statistical Analysis : Apply multivariate models (e.g., ANOVA with post-hoc tests) to distinguish biological variability from experimental error .
Q. What strategies are effective for in vivo pharmacokinetic studies of this compound?
- Methodological Answer :
- Dosing Routes : Compare oral vs. intravenous administration in rodent models to assess bioavailability. Use radiolabeled -analogs for precise tissue distribution tracking .
- Toxicity Screening : Monitor hepatic and renal biomarkers (e.g., ALT, creatinine) to evaluate safety margins. Cross-reference with histopathology .
Q. How can computational modeling predict off-target interactions?
- Methodological Answer :
- QSAR Modeling : Train models using datasets of structurally related benzamides to predict affinity for unintended targets (e.g., cytochrome P450 enzymes) .
- Off-Target Profiling : Use SwissTargetPrediction or Similarity Ensemble Approach (SEA) to rank potential off-targets based on pharmacophore similarity .
Q. What methods ensure chiral purity during large-scale synthesis?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with ethanol/heptane mobile phases to resolve enantiomers .
- Enzymatic Resolution : Screen lipases or esterases for kinetic resolution of racemic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
